4-Bromo-7-chloro-6-fluoroquinoline
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Overview
Description
“4-Bromo-7-chloro-6-fluoroquinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The empirical formula of this compound is C9H5BrClFN .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=C2C (C=C (F)C=C2)=NC=C1
. The InChI key for this compound is HKBQHZQGQMDUMR-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Antimicrobial Applications
4-Bromo-7-chloro-6-fluoroquinoline serves as a crucial intermediate in the synthesis of complex quinolines with potent biological activities. For example, it has been utilized in the development of halogenated quinoline building blocks, which are significant in antimicrobial drug discovery. A scalable synthesis method for 4-bromo-3-fluoro-6-methoxyquinoline demonstrates its application in creating compounds with potential antibacterial properties (Flagstad et al., 2014). This underscores its role in advancing the synthesis of antibiotics, highlighting the compound's versatility and importance in medicinal chemistry.
Anticancer Research
This compound is instrumental in cancer research, particularly in the synthesis of compounds with cytotoxic effects against cancer cells. Studies have shown that derivatives of this compound exhibit significant cytotoxicity and selectivity against cancer cells, suggesting potential for the development of new anticancer therapies. For instance, modifications of the quinoline scaffold have led to compounds demonstrating inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in cancer treatment (Mphahlele et al., 2017). This indicates the compound's utility in crafting molecular entities capable of combatting various cancers through targeted mechanisms.
Molecular Modification and Drug Design
The versatility of this compound in chemical synthesis extends to its role in the structural modification of pharmaceutical compounds. For example, its derivatives have been explored for the creation of novel fluoroquinolones, a class of antibiotics, demonstrating the compound's foundational role in the design and development of new therapeutic agents. The ability to introduce and manipulate halogen atoms in the quinoline core structure is crucial for modulating the biological activity and physicochemical properties of resultant compounds, thereby enhancing their therapeutic potential (Golushko et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-7-chloro-6-fluoroquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process essential for DNA replication and transcription, leading to cell death .
Biochemical Pathways
The action of this compound primarily affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of DNA synthesis and ultimately, bacterial cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which contributes to their effectiveness
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By interfering with the function of DNA gyrase and topoisomerase IV, it prevents DNA replication, leading to bacterial cell death .
Properties
IUPAC Name |
4-bromo-7-chloro-6-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXYUQRBDBUOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168053-99-2 |
Source
|
Record name | 4-bromo-7-chloro-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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